molecular formula C28H40N2O4S B3050825 JYL-273 CAS No. 289902-71-2

JYL-273

Cat. No.: B3050825
CAS No.: 289902-71-2
M. Wt: 500.7 g/mol
InChI Key: TVYDDDOENZEUAG-UHFFFAOYSA-N
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Description

JYL-273 is a chemical compound known for its role as a transient receptor potential vanilloid 1 (TRPV1) agonistThe molecular formula of this compound is C28H39NO4S, and it has a molecular weight of 485.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JYL-273 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the reaction of specific benzyl and thiourea derivatives under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure the purity and yield of the final product. The compound is often produced in powder form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

JYL-273 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .

Scientific Research Applications

JYL-273 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.

    Biology: Investigated for its effects on biological systems, particularly its role as a TRPV1 agonist.

    Medicine: Explored for potential therapeutic applications, including pain management and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

JYL-273 exerts its effects by acting as an agonist for the TRPV1 receptor. This receptor is involved in various physiological processes, including pain perception and inflammation. By binding to the TRPV1 receptor, this compound activates specific signaling pathways that lead to its observed effects. The molecular targets and pathways involved include calcium influx and activation of downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: Another TRPV1 agonist known for its role in pain perception and inflammation.

    Resiniferatoxin: A potent TRPV1 agonist with similar effects but higher potency compared to JYL-273.

    N-vanillylnonanamide: A synthetic TRPV1 agonist with comparable properties.

Uniqueness of this compound

This compound is unique due to its specific chemical structure and its ability to selectively activate the TRPV1 receptor with high potency. Compared to other similar compounds, this compound offers distinct advantages in terms of its stability and ease of synthesis, making it a valuable tool in scientific research .

Properties

IUPAC Name

[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDDDOENZEUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430957
Record name [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289902-71-2
Record name [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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